molecular formula C22H20ClF3N4O3 B14032171 (2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 2331111-68-1

(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B14032171
CAS No.: 2331111-68-1
M. Wt: 480.9 g/mol
InChI Key: LGDHZYFZGKAORP-KKFHFHRHSA-N
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Description

The compound “(2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide” is a synthetic organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a difluorocyclobutyl group, a fluoropyridinyl group, and a pyrrolidine-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

    Formation of the Chlorophenyl Intermediate: This step may involve the chlorination of a phenyl ring under controlled conditions.

    Introduction of the Difluorocyclobutyl Group: This could be achieved through a cycloaddition reaction or other suitable methods.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings and amide groups may make the compound susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound may have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as a drug candidate or a lead compound in drug discovery.

    Industry: Utilization in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Signaling Pathways: It could influence cellular signaling pathways by interacting with key proteins or other molecules.

    Alteration of Cellular Processes: The compound may affect processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(1-(2-Chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide: can be compared with other compounds that have similar structural features or functional groups, such as:

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups and its potential biological activity. The presence of multiple fluorine atoms and the difluorocyclobutyl group may confer unique properties such as increased metabolic stability or enhanced binding affinity to biological targets.

Properties

CAS No.

2331111-68-1

Molecular Formula

C22H20ClF3N4O3

Molecular Weight

480.9 g/mol

IUPAC Name

(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4O3/c23-16-4-2-1-3-15(16)19(20(32)28-13-8-22(25,26)9-13)30(14-7-12(24)10-27-11-14)21(33)17-5-6-18(31)29-17/h1-4,7,10-11,13,17,19H,5-6,8-9H2,(H,28,32)(H,29,31)/t17-,19?/m0/s1

InChI Key

LGDHZYFZGKAORP-KKFHFHRHSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F

Canonical SMILES

C1CC(=O)NC1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F

Origin of Product

United States

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